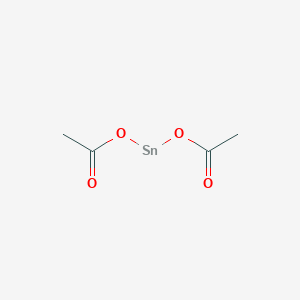

醋酸锡(II)

描述

It has the chemical formula Sn(CH₃COO)₂ and was first discovered in 1822 . This compound appears as white crystals and is known for its various applications in scientific research and industry.

科学研究应用

Tin(II) acetate has a wide range of applications in scientific research:

作用机制

Target of Action

Tin(II) acetate, with the chemical formula of Sn(CH3COO)2, is the acetate salt of tin(II) It has been used as a catalyst in various chemical reactions .

Mode of Action

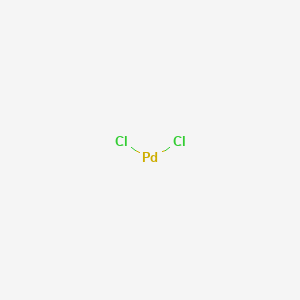

Tin(II) acetate can act as a catalyst to enhance the rate of thermal depolymerization of poly(lactic acid) fibers . It can also be a reactant for the synthesis of Sn-Cu bimetallic nanoparticles used in the preparation of tin anode by organic electroplating for rechargeable thin-film batteries .

Biochemical Pathways

It’s known that tin(ii) acetate can be used as a tin source for the preparation of high surface area tin oxide catalysts .

Pharmacokinetics

It’s known that tin(ii) acetate decomposes in water , which could potentially affect its bioavailability.

Result of Action

It’s known that tin(ii) acetate can be used to prepare tin(iv) oxide thin films by photochemical vapor deposition .

生化分析

Cellular Effects

It is known that Tin(II) acetate can be used as a catalyst in the synthesis of Sn-Cu bimetallic nanoparticles , which may have implications for cellular function

Molecular Mechanism

It is known that Tin(II) acetate can improve the crystallinity and stability of tin perovskite with fewer defects , which may have implications for its interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that Tin(II) acetate undergoes disproportionation and decomposition when heated under normal pressure

Dosage Effects in Animal Models

It is known that high dose exposure to tin or tin compounds is harmful to animals

Metabolic Pathways

It is known that acetate and the related metabolism of acetyl-coenzyme A (acetyl-CoA) confer numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation

准备方法

Synthetic Routes and Reaction Conditions: To prepare tin(II) acetate, tin(II) oxide is dissolved in glacial acetic acid and refluxed. This process yields yellow Sn(CH₃COO)₂·2CH₃COOH when cooled. The acetic acid can be removed by heating under reduced pressure, resulting in white Sn(CH₃COO)₂ crystals obtained by sublimation .

Industrial Production Methods: In industrial settings, the preparation of tin(II) acetate follows similar methods but on a larger scale. The use of high-purity tin(II) oxide and controlled reaction conditions ensures the consistent quality of the final product.

Types of Reactions:

Oxidation: Tin(II) acetate can undergo oxidation to form tin(IV) compounds.

Reduction: It can be reduced to elemental tin under specific conditions.

Substitution: Tin(II) acetate can participate in substitution reactions, where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or nitric acid can oxidize tin(II) acetate.

Reducing Agents: Hydrogen gas or sodium borohydride can reduce tin(II) acetate.

Substitution Reagents: Various organic ligands can replace the acetate groups under appropriate conditions.

Major Products:

Oxidation: Tin(IV) oxide and other tin(IV) compounds.

Reduction: Elemental tin.

Substitution: Complexes with different organic ligands.

相似化合物的比较

- Tin(II) chloride (SnCl₂)

- Tin(II) sulfate (SnSO₄)

- Tin(II) oxalate (SnC₂O₄)

- Tin(II) 2-ethylhexanoate (Sn(C₈H₁₅O₂)₂)

Comparison:

- Tin(II) chloride: More soluble in water and commonly used in electroplating.

- Tin(II) sulfate: Used in the preparation of tin-based catalysts and as a reducing agent.

- Tin(II) oxalate: Utilized in the synthesis of tin nanoparticles with specific properties.

- Tin(II) 2-ethylhexanoate: Preferred in organic synthesis due to its solubility in organic solvents.

Tin(II) acetate is unique due to its versatility as a catalyst and its ability to form complexes with various ligands, making it valuable in both research and industrial applications.

属性

IUPAC Name |

tin(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOXNTGLSKTMQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sn(CH3COO)2, C4H6O4Sn | |

| Record name | tin(II) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213242 | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-39-1 | |

| Record name | Stannous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

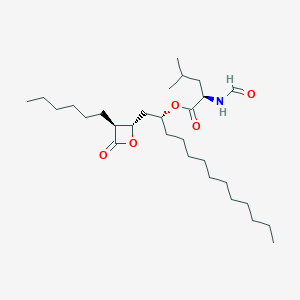

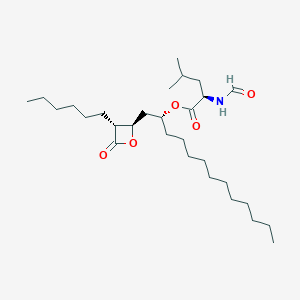

A: Tin(II) acetate exists as a highly distorted trigonal bipyramid in the gas phase. [] The tin atom is asymmetrically bonded to two acetate groups, with one Sn-O bond significantly longer than the other. [] This asymmetry arises from the lone pair of electrons on the tin atom, which occupies one of the equatorial sites in the trigonal bipyramidal geometry. [] The four-membered rings and the acetate groups themselves adopt a near-planar arrangement. []

A: Yes, Tin(II) acetate is a valuable precursor in material science. For instance, it's used to synthesize tin sulfide nanosheets. [] By controlling the ligands during synthesis, researchers can tune the morphology of the resulting nanosheets, influencing their lateral dimensions and thicknesses. [] This control over morphology is crucial for optimizing the material's properties for applications like photo-detection and photovoltaics. []

A: Tin(II) acetate is a key ingredient in creating fluorine-doped tin dioxide thin films, crucial components in many electronic devices. [] When Tin(II) acetate undergoes chemical vapor deposition, it efficiently incorporates fluorine atoms into the tin dioxide crystal structure. [] This doping increases carrier concentration, leading to films with exceptionally low resistivity. [] Such films are highly desirable for their transparent and conductive properties, finding applications in displays, solar cells, and other optoelectronic devices. []

A: Absolutely, Tin(II) acetate serves as a precursor for synthesizing various nanoparticles, including silver and tin nanoparticles. [, , ] In the case of silver nanoparticles, Tin(II) acetate acts as a reducing agent, facilitating the reduction of silver ions to silver atoms. [] This process, often carried out in the presence of a capping agent like dodecylamine, yields nanoparticles with controlled sizes suitable for applications like conductive ink formulations in printed electronics. [] The size and shape of tin nanoparticles can be influenced by factors like the molecular weight of capping agents such as polyvinyl pyrrolidone (PVP). []

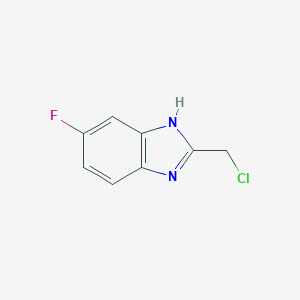

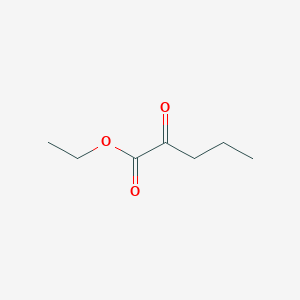

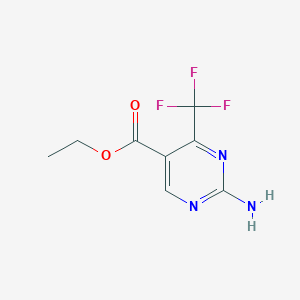

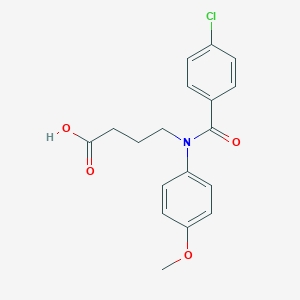

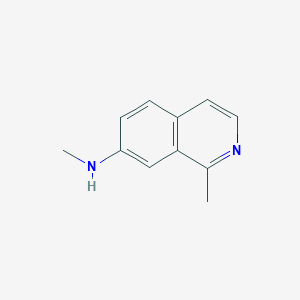

A: Tin(II) acetate demonstrates catalytic activity in various organic reactions. For example, it acts as a Lewis acid catalyst in the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones. [] Its presence influences the regiochemistry of the reaction, favoring the formation of the α-1H-pyrrolo[3,2-b]pyridine isomer. [] This regioselectivity is crucial for synthesizing specific isomers with desired biological or pharmaceutical properties. Furthermore, Tin(II) acetate, along with tin(IV) acetate, dibutyltin-bis-acetate, and dioctyl tin-bis-acetate, can catalyze the ring-opening polymerization of L-lactide and ε-caprolactone. [] The specific tin compound and reaction conditions significantly impact the resulting polymer architecture, enabling the synthesis of linear chains or cyclic structures with varying molecular weights. []

A: Tin(II) acetate acts as a catalyst, significantly accelerating the degradation of PLA. [] Compared to other organometallic catalysts like tin(II) oxalate, Tin(II) acetate demonstrates superior performance, lowering the degradation onset temperature of PLA and drastically reducing the total degradation time. [] This catalytic activity is particularly relevant in developing efficient methods for PLA degradation, addressing its disposal and recycling challenges.

A: Tin(II) acetate plays a crucial role as an additive in the fabrication of tin-lead-based perovskite solar cells. [] Its presence enhances the stability and performance of these devices. While the specific mechanisms are still under investigation, research suggests that Tin(II) acetate influences the crystallization process during perovskite film formation, leading to improved film quality and device stability. []

A: While Tin(II) acetate has shown promising applications, its safety profile requires careful consideration. In vitro studies on human lymphocytes have shown that while Tin(II) acetate does not induce micronuclei formation, indicating a lack of genotoxic effects, it does exhibit cytotoxicity at certain concentrations. [] These findings highlight the importance of handling Tin(II) acetate with caution and using appropriate safety measures during synthesis, handling, and disposal.

A: Researchers utilize a variety of analytical techniques to characterize and study Tin(II) acetate. X-ray diffraction is crucial for determining its crystal structure. [, ] Electron diffraction, coupled with ab initio calculations, provides insights into its gas-phase structure. [] Infrared spectroscopy helps identify functional groups and study chemical bonding. [] Thermal analysis methods like thermogravimetric analysis (TGA) are essential for studying its thermal stability and decomposition behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)